REACTION_SMILES
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[CH3:22][OH:23].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[O:7][CH2:8][C:9]#[CH:10])[cH:11][c:12]([O:18][CH3:19])[c:13]1[O:14][CH2:15][C:16]#[CH:17].[Na+:21].[OH-:20]>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:11][c:12]([O:18][CH3:19])[c:13]1[O:14][CH2:15][C:16]#[CH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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C#CCOC(=O)c1cc(F)c(OCC#C)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCOC(=O)c1cc(F)c(OCC#C)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C#CCOc1c(F)cc(C(=O)O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |